molecular formula C12H15NO B3336281 2-Phenylcyclohexanone oxime CAS No. 22591-17-9

2-Phenylcyclohexanone oxime

Cat. No. B3336281
CAS RN: 22591-17-9
M. Wt: 189.25 g/mol
InChI Key: KEZSUWLEVRELGQ-SEYXRHQNSA-N
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Description

2-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO . It is part of the imines family .


Synthesis Analysis

The synthesis of 2-Phenylcyclohexanone oxime can be achieved through the reaction of 2-phenylcyclohexanone and hydroxylamine hydrochloride . Another method involves the oxidation-oximization of cyclohexane with ammonium acetate . This method not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .


Chemical Reactions Analysis

Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The acid-catalysed dynamic exchange of oximes has been investigated, and a metathesis mechanism is proposed . This mechanism is well supported by both experimental and computational studies .

Mechanism of Action

Oxime compounds can reactivate acetylcholinesterase by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule . Oxime nerve-agent antidotes are pralidoxime (also known as 2-PAM), obidoxime, methoxime, HI-6, Hlo-7, and TMB-4 .

Future Directions

Oxime chemistry, including that of 2-Phenylcyclohexanone oxime, has potential for a wide range of applications . The combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties . Future research may explore the use of exclusively oxime-based chemistry in the fabrication of CANs .

properties

IUPAC Name

(NZ)-N-(2-phenylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZSUWLEVRELGQ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/O)/C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421056
Record name NSC122965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclohexanone oxime

CAS RN

22591-17-9
Record name NSC122965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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